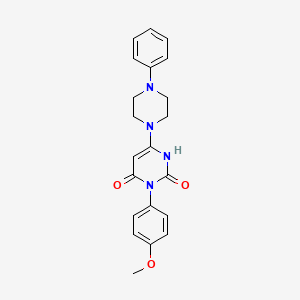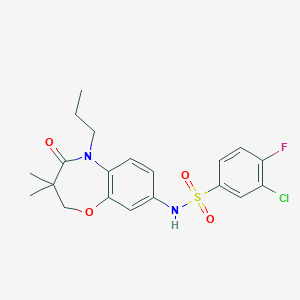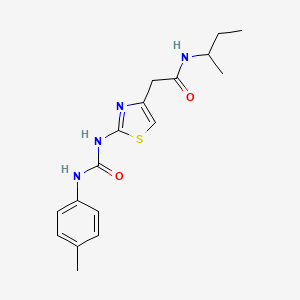![molecular formula C19H21N7O B2909437 cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-26-3](/img/structure/B2909437.png)
cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is an organic compound noted for its complex structure, which includes a cyclopropyl group, a piperazine ring, a triazolopyrimidine moiety, and a p-tolyl group. These structural elements suggest a potential for diverse reactivity and a wide array of applications, particularly in medicinal and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of intermediate compounds. For instance, a common route involves the cyclization of a suitable piperazine derivative with triazolopyrimidine intermediates under controlled conditions of temperature and catalysis. Subsequent functionalization of the piperazine ring and introduction of the cyclopropyl and p-tolyl groups can be achieved through standard organic synthesis techniques like alkylation and acylation.
Industrial Production Methods: : Industrial production may utilize scalable approaches such as continuous flow chemistry to achieve high yields. The reactions typically employ robust catalysts and precise control over reaction parameters to optimize product formation and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound is likely to participate in a variety of chemical reactions, including:
Oxidation: : Oxidative processes can modify the piperazine or triazolopyrimidine moieties.
Reduction: : Reductive reactions could potentially convert keto groups to alcohols.
Substitution: : Nucleophilic substitution reactions may occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, hydrides such as sodium borohydride for reductions, and halide salts for substitution reactions.
Major Products: : Reaction outcomes depend on the conditions; for example, oxidation might yield corresponding N-oxides, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity serves as a model for studying complex heterocyclic chemistry.
Biology: : Investigated for its biological activities, potentially interacting with proteins or enzymes due to its multi-ring structure and functional groups.
Medicine: : Studied for potential pharmaceutical applications, such as anti-cancer, anti-viral, or anti-inflammatory properties, owing to its triazolopyrimidine core which is known for such activities.
Industry: : Applications could include its use as a precursor for specialized polymers or as a ligand in coordination chemistry for catalyst development.
Wirkmechanismus
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It may interact with DNA, proteins, or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : The detailed pathways would be contingent on its biological activity, such as inhibition of enzyme activity through binding to active sites or interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Cyclopropyl derivatives, piperazine-based drugs, and triazolopyrimidine analogs.
Uniqueness: : What sets cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is its combined structural elements. This integration provides a unique profile for interaction with biological molecules, potentially leading to distinct biological activities and broader applicability in research.
That’s the chemistry deep dive for you. Quite a complex yet fascinating compound, right?
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)

![N-[1-(4-methanesulfonylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909367.png)
![Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2909368.png)
![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)



